molecular formula C10H9NO2 B2827835 3-Cyanobenzenepropanoic acid CAS No. 42287-97-8

3-Cyanobenzenepropanoic acid

Cat. No.: B2827835
CAS No.: 42287-97-8
M. Wt: 175.187
InChI Key: GZVGDSHPRRFWFQ-UHFFFAOYSA-N
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Description

3-Cyanobenzenepropanoic acid is an organic compound with the chemical formula C10H9NO2. It is characterized by the presence of a benzene ring substituted with a cyano group and a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Cyanobenzenepropanoic acid typically involves the reaction of 3-cyanostyrene with an acidic solution . This method is straightforward and involves standard organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzenepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyanobenzenepropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanobenzenepropanoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways, although detailed studies on the exact mechanisms are limited.

Comparison with Similar Compounds

    3-Cyanobenzoic acid: Similar structure but lacks the propanoic acid group.

    3-Cyanophenylacetic acid: Similar structure with an acetic acid group instead of propanoic acid.

    4-Cyanobenzenepropanoic acid: Similar structure but with the cyano group in the para position.

Uniqueness: 3-Cyanobenzenepropanoic acid is unique due to the combination of the cyano and propanoic acid groups on the benzene ring

Properties

IUPAC Name

3-(3-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVGDSHPRRFWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-cyano-cinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml) was hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 103° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 200 ml of a solution of 20.0 g potassium carbonate in 250 ml water, 15 g of 3-cyanocinnamic acid was added; the resulting mixture was heated until all the acid was in solution. The solution was cooled and filtered and rinsed with water to 250 ml total volume. Then 0.95 g of 10% palladium on carbon was added and the solution was hydrogenated at 8.5 psi for two hours. The reaction mixture was filtered, and then acidified to a pH of about 1 by the dropwise addition of concentrated hydrochloric acid, being careful to avoid too much foaming. The mixture was chilled in an ice bath and filtered to collect the precipitated product acid. The precipitate was rinsed several times with cold water and dried overnight, to give 13 g of the above-identified product as a solid, melting point 95° C.
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200 mL
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20 g
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15 g
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250 mL
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